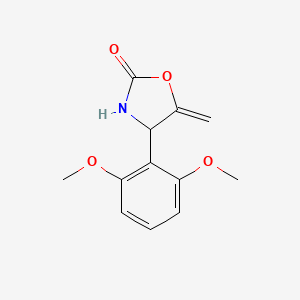![molecular formula C8H12Br2O B14193106 3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 832110-87-9](/img/structure/B14193106.png)
3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane: is a bicyclic organic compound characterized by the presence of two bromine atoms and two methyl groups attached to a seven-membered oxabicyclo ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane typically involves the bromination of 3,4-dimethyl-7-oxabicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in aqueous or alcoholic solvents.
Oxidation: Potassium permanganate, chromium trioxide; performed in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Corresponding hydroxyl, amino, or thiol derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: 3,4-Dimethyl-7-oxabicyclo[4.1.0]heptane.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is used to study the effects of brominated organic compounds on biological systems. It serves as a model compound for understanding the interactions of brominated compounds with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential use in medicinal chemistry. Its derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the oxabicyclo ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved include nucleophilic substitution and oxidative addition, leading to the formation of covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dibromo-1-methyl-7-oxabicyclo[4.1.0]heptane
- 3,4-Dibromo-1,6-dimethyl-7-oxabicyclo[4.1.0]heptane
- 3,4-Dibromo-7-methyl-7-azabicyclo[4.2.0]octan-8-one
Comparison: Compared to its similar compounds, 3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane is unique due to the presence of two methyl groups at the 3 and 4 positions, which significantly influence its chemical reactivity and physical properties. The oxabicyclo ring structure also imparts distinct stereochemical characteristics, making it a valuable compound for stereoselective synthesis and research.
Eigenschaften
CAS-Nummer |
832110-87-9 |
|---|---|
Molekularformel |
C8H12Br2O |
Molekulargewicht |
283.99 g/mol |
IUPAC-Name |
3,4-dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12Br2O/c1-7(9)3-5-6(11-5)4-8(7,2)10/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
WFFIWJQLGRTTAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2C(O2)CC1(C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




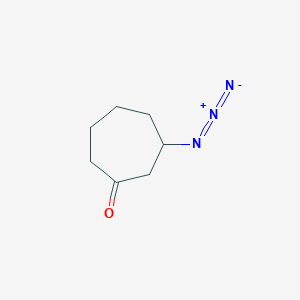
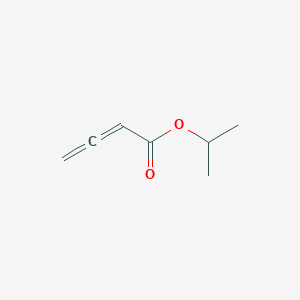
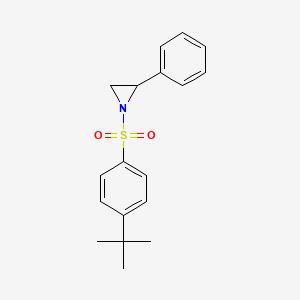
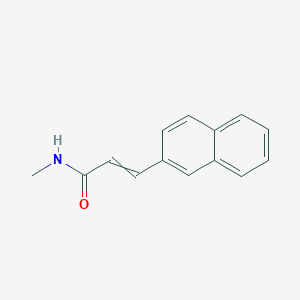
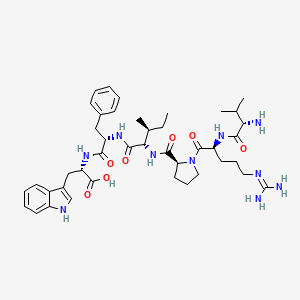

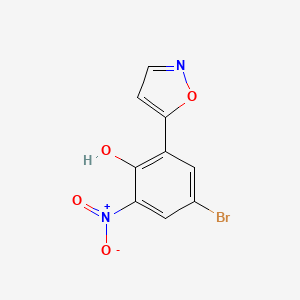
![6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14193080.png)

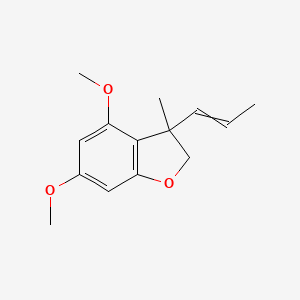
![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
